

Unraveling the Fragmentation Roadmap of Levodropropizine-d8: A Technical Guide

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Compound of Interest		
Compound Name:	Levodropropizine-d8	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of **Levodropropizine-d8**. The information presented herein is essential for the development of robust bioanalytical methods, metabolite identification, and a deeper understanding of the molecule's behavior under mass spectrometric conditions. This guide adheres to stringent data presentation and visualization standards to ensure clarity and utility for researchers in the field.

Introduction

Levodropropizine is a peripherally acting antitussive agent. Its deuterated isotopologue, Levodropropizine-d8, is commonly utilized as an internal standard in quantitative bioanalysis due to its similar physicochemical properties and distinct mass-to-charge ratio (m/z). Understanding the fragmentation pattern of Levodropropizine-d8 is paramount for accurate and reliable quantification of Levodropropizine in complex biological matrices. This guide details the characteristic fragmentation pathways observed using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Mass Spectrometry Data

The fragmentation of **Levodropropizine-d8** was analyzed, yielding a characteristic pattern of product ions from the protonated molecule [M+H]⁺. The quantitative data, including the m/z of the precursor and product ions, are summarized in Table 1.



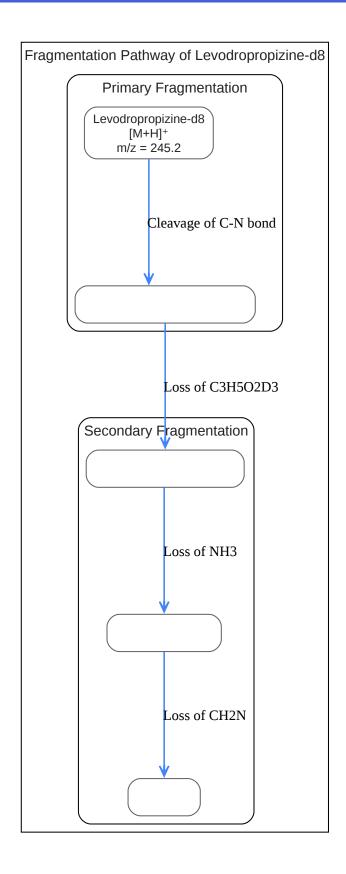
Precursor Ion (m/z)	Proposed Fragment	Product Ion (m/z)	Relative Intensity
245.2	[M+H] ⁺	245.2	100%
245.2	[C6H5-N-(CH2)2-NH- CH2]+-d8	127.9	High
245.2	[C6H5-N-(CH2)2- NH2]+	120.1	Moderate
245.2	[C6H5-N-CH2]+	106.1	Moderate
245.2	[C6H5] ⁺	77.1	Low

Table 1: Summary of Mass Spectrometry Fragmentation Data for Levodropropizine-d8.

Fragmentation Pathway

The fragmentation of the protonated **Levodropropizine-d8** molecule primarily occurs at the C-N bond of the piperazine ring and the propyl side chain. The proposed fragmentation pathway is illustrated in the following diagram:





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Figure 1: Proposed fragmentation pathway of **Levodropropizine-d8**.



Experimental Protocols

The following section details the methodologies for the mass spectrometric analysis of **Levodropropizine-d8**.

Sample Preparation

A stock solution of **Levodropropizine-d8** (1 mg/mL) is prepared in methanol. Working solutions are prepared by diluting the stock solution with a mixture of methanol and water (1:1 v/v) to a final concentration of 1 μ g/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

- System: UPLC system
- Column: C18 column (e.g., 2.1 x 50 mm, 1.7 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient:
 - 0-0.5 min: 5% B
 - 0.5-2.5 min: 5-95% B
 - 2.5-3.0 min: 95% B
 - o 3.0-3.1 min: 95-5% B
 - o 3.1-4.0 min: 5% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C



• Injection Volume: 5 μL

Mass Spectrometry Conditions:

Mass Spectrometer: Triple quadrupole mass spectrometer

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.5 kV

Source Temperature: 150 °C

Desolvation Temperature: 350 °C

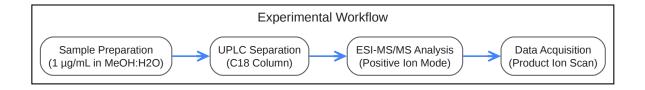
· Desolvation Gas Flow: 800 L/hr

Cone Gas Flow: 50 L/hr

Collision Gas: Argon

• Collision Energy: Optimized for the transition of m/z 245.2 to the respective product ions (typically in the range of 15-30 eV).

The workflow for the experimental analysis is depicted below:



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Figure 2: Experimental workflow for **Levodropropizine-d8** analysis.

Conclusion



This technical guide provides a detailed overview of the mass spectrometry fragmentation pattern of **Levodropropizine-d8**. The presented data and experimental protocols offer a valuable resource for researchers and scientists engaged in the development and validation of analytical methods for Levodropropizine. The characteristic fragmentation ions, particularly the stable phenylpiperazine-d8 moiety at m/z 127.9, serve as a reliable signature for the identification and quantification of this internal standard. The provided information facilitates a deeper understanding of the molecule's behavior in the gas phase and supports the development of highly selective and sensitive bioanalytical assays.

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